molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7

2-(1,3-Thiazol-4-yl)ethan-1-ol

Cat. No.: B1289322
CAS No.: 180207-28-7
M. Wt: 129.18 g/mol
InChI Key: ZOGHXTOEFVTKBW-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C5H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Biochemical Analysis

Biochemical Properties

2-(1,3-Thiazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states and metabolic fluxes . Additionally, these compounds can alter gene expression patterns, leading to changes in protein synthesis and cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in maintaining pH balance in cells . These interactions can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can influence metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, thiazole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1,3-Thiazol-4-yl)ethan-1-ol involves the reduction of ethyl 2-(thiazol-4-yl)acetate. The reaction is typically carried out in dichloromethane (DCM) using diisobutylaluminium hydride (DIBAL-H) as the reducing agent. The reaction mixture is stirred at room temperature under an inert nitrogen atmosphere for about three hours. After the reaction is complete, it is quenched with saturated sodium bicarbonate (NaHCO3), and the product is extracted with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under vacuum to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole-ethane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

    Oxidation: 2-(1,3-Thiazol-4-yl)ethanal or 2-(1,3-Thiazol-4-yl)ethanoic acid.

    Reduction: 2-(1,3-Thiazol-4-yl)ethane.

    Substitution: 2-(1,3-Thiazol-4-yl)ethyl halides or 2-(1,3-Thiazol-4-yl)ethyl amines.

Comparison with Similar Compounds

2-(1,3-Thiazol-4-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-28-7
Record name 2-(1,3-thiazol-4-yl)ethan-1-ol
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